molecular formula C14H12O3S B1465522 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde CAS No. 1354352-57-0

2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde

Cat. No. B1465522
CAS RN: 1354352-57-0
M. Wt: 260.31 g/mol
InChI Key: AJUMDJLIAFOZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde (OPT) is an organic compound belonging to the class of benzaldehydes. It is a versatile and important chemical intermediate used in the synthesis of a wide range of compounds. As a result, it has become increasingly important in the fields of organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde is widely used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and materials science. It has been used as a precursor for the synthesis of a variety of compounds, such as thiophene-based polymers and polyesters. In addition, it has been used in the synthesis of drugs, such as anti-inflammatory drugs and antifungal drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of optical materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde is not well understood. However, it is believed that the reaction of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde with other compounds is catalyzed by the presence of an acid catalyst, such as AlCl3 or BF3. The reaction of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde with other compounds is thought to involve the formation of an intermediate product, which is then further reacted with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde are not well understood. However, it has been suggested that 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde may be involved in the synthesis of certain drugs, such as anti-inflammatory drugs and antifungal drugs. In addition, it has been suggested that 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde may be involved in the regulation of certain metabolic pathways, such as the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in lab experiments is its versatility. It can be used in a wide range of reactions, and is relatively easy to synthesize. The main limitation of using 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in lab experiments is its relatively low reactivity. This means that it may take longer to achieve the desired reaction compared to other compounds.

Future Directions

There are several potential future directions for the use of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde in scientific research. For example, it could be used to synthesize new compounds with novel properties. In addition, it could be used to develop new drugs, such as anti-inflammatory drugs and antifungal drugs. It could also be used to develop new materials, such as polymers and optical materials. Finally, it could be used to investigate the biochemical and physiological effects of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde on various metabolic pathways.

properties

IUPAC Name

2-(2-oxopropoxy)-5-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-10(16)9-17-13-5-4-11(7-12(13)8-15)14-3-2-6-18-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMDJLIAFOZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Reactant of Route 4
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.